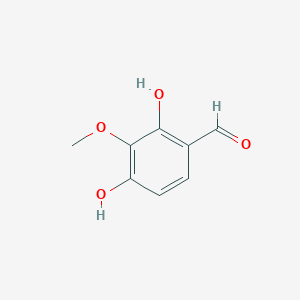

2,4-Dihydroxy-3-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dihydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is also known by its IUPAC name this compound .

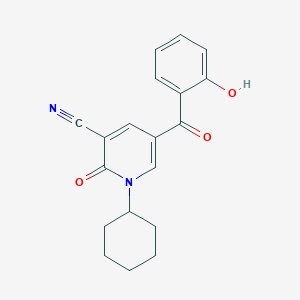

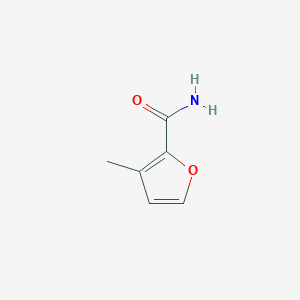

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two hydroxyl groups, one methoxy group, and one aldehyde group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 130-140°C at 1 mmHg and a melting point of 85.5-86.5°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Imaging

An efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the synthesis of biologically relevant molecules, has been achieved. This synthesis introduces a 13C label for molecular imaging, demonstrating the compound's potential in research related to molecular imaging and synthesis of biologically active compounds (Collins et al., 2016).

Vibrational and Quantum Chemical Investigations

4-Hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin (a flavoring agent), has been studied using density functional theory (DFT). This study provides insights into the optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra of this compound, contributing to the understanding of its physical and chemical properties (Abbas et al., 2016).

Synthesis of Industrial Compounds

4-Methoxysalicylaldehyde, a product naturally occurring from the selective monomethylation of 2,4-dihydroxybenzaldehyde, has various industrial applications. It is used in preparing organic compounds, drugs, and therapeutic agents, showcasing its utility in industrial synthesis (Jin et al., 2012).

Antioxidant Activity

The synthesis and evaluation of various derivatives of vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been carried out to assess their antioxidant activity. This research highlights the potential use of these compounds as antioxidants in various applications (Rijal et al., 2022).

Perfumery and Food Flavoring

4-Hydroxy-3-methoxybenzaldehyde (vanillin) is widely used in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods and practical applications of vanillin have been explored, indicating its significance in these industries (Ju & Xin, 2003).

Schiff Base Formation and Antimicrobial Properties

The formation of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde enhances its antiaflatoxigenic and antimicrobial properties. This suggests its potential use in developing new antimicrobial agents (Harohally et al., 2017).

Sedative Effects in Pharmacology

A study on the sedative effects of the combined administration of 4-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroxybenzaldehyde in rats highlights its potential use in pharmacological applications related to sedation and GABAergic neuromodulation (Lee et al., 2006).

Safety and Hazards

2,4-Dihydroxy-3-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Zukünftige Richtungen

Methoxybenzaldehydes, including 2,4-Dihydroxy-3-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry. They are important in natural products research and have functional roles in these fields. Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

Wirkmechanismus

Target of Action

2,4-Dihydroxy-3-methoxybenzaldehyde, also known as DHMB, is a small organic molecule with anti-fungal and anti-inflammatory activity . The primary targets of DHMB are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .

Mode of Action

DHMB disrupts the cellular antioxidation systems of fungi . This disruption is achieved through the redox-active properties of DHMB, which destabilize cellular redox homeostasis

Biochemical Pathways

The biochemical pathways affected by DHMB are those involved in the antioxidation processes of fungi . By disrupting these pathways, DHMB inhibits fungal growth . The downstream effects of this disruption include the destabilization of cellular redox homeostasis, leading to the inhibition of fungal growth .

Pharmacokinetics

It is known that dhmb has a protective effect on intestinal epithelial cells , suggesting that it may be absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of DHMB is currently unknown and warrants further investigation.

Result of Action

The molecular and cellular effects of DHMB’s action include the disruption of cellular redox homeostasis and the inhibition of fungal growth . On a cellular level, this results in the destabilization of the antioxidation systems of fungi, leading to their inability to grow and proliferate .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFPWODHZJNTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(Thian-4-yl)methyl]prop-2-enamide](/img/structure/B2852645.png)

![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide](/img/structure/B2852651.png)

![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2852652.png)

![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)